sodium;3-chloro-2-methylbenzoate
Description
Properties
CAS No. |
1708942-17-9 |
|---|---|
Molecular Formula |
C8H6ClNaO2 |
Molecular Weight |
192.57 g/mol |
IUPAC Name |
sodium;3-chloro-2-methylbenzoate |
InChI |
InChI=1S/C8H7ClO2.Na/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
DWQKWLCHDJQNPM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-chloro-2-methyl-, sodium salt (1:1) typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-methylbenzoic acid.
Neutralization: The 3-chloro-2-methylbenzoic acid is neutralized with sodium hydroxide (NaOH) to form the sodium salt. The reaction is carried out in an aqueous medium at room temperature.
Purification: The resulting product is purified through recrystallization or other suitable purification methods to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 3-chloro-2-methyl-, sodium salt (1:1) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-chloro-2-methylbenzoic acid are neutralized with sodium hydroxide in large reactors.
Continuous Processing: The reaction mixture is continuously stirred and monitored to ensure complete neutralization.
Filtration and Drying: The product is filtered to remove any impurities and then dried to obtain the final product in solid form.
Chemical Reactions Analysis
Types of Reactions
sodium;3-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted benzoic acid derivatives.
Oxidation Products: Carboxylic acids and other oxidized compounds.
Reduction Products: Reduced benzoic acid derivatives.
Scientific Research Applications
sodium;3-chloro-2-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of various industrial chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3-chloro-2-methyl-, sodium salt (1:1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the nature of the target. The exact mechanism of action may vary based on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium 3-chloro-2-methylbenzoate
- Molecular Formula : C₈H₆ClNaO₂
- Molecular Weight : 192.57 g/mol
- Synonyms: Benzoic acid, 3-chloro-2-methyl-, sodium salt (1:1) .
Structural Features :
The compound consists of a benzoate anion with a chlorine atom at the 3-position and a methyl group at the 2-position, neutralized by a sodium cation. This substitution pattern confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Structural Isomers and Substituted Benzoates
Sodium 2-Chloro-3-Methylbenzoate
- Molecular Formula : C₈H₆ClNaO₂ (identical to the target compound).
- Substituent Positions : Chlorine at 2-position, methyl at 3-position.
Sodium 4-Chloro-3-Methylbenzoate
- CAS No.: 1431868-21-1
- Substituent Positions : Chlorine at 4-position, methyl at 3-position.
- Impact : The para-chloro group may enhance resonance stabilization of the carboxylate anion, increasing solubility in polar solvents .
Ethyl 3-Chloro-2-Methylbenzoate
- CAS No.: 56427-71-5
- Molecular Formula : C₁₀H₁₁ClO₂
- Key Difference : Ethyl ester group instead of sodium salt. This increases lipophilicity, making it more suitable for organic solvents and less water-soluble. Reactivity differences arise due to ester hydrolysis susceptibility .
Halogen-Substituted Analogs
Sodium 4-Fluoro-3-Methylbenzoate
- CAS No.: 1431868-18-6
- Molecular Formula : C₈H₈FNaO₂
- Key Difference : Fluorine replaces chlorine. Fluorine’s smaller atomic size and higher electronegativity may reduce steric hindrance and alter metabolic pathways (e.g., resistance to dehalogenation) .
Sodium 2-Fluoro-3-Methylbenzoate
- CAS No.: 1708942-18-0
Biodegradation and Metabolic Pathways
- Sodium 3-Chloro-2-Methylbenzoate: Degraded by Pseudomonas cepacia MB2 via the meta fission pathway, producing 4-chloro-3-methylcatechol as an intermediate.
Comparison with 4-Chloro-2-Methylbenzoate :
Physicochemical Properties (Theoretical Analysis)
| Compound | Molecular Weight (g/mol) | Water Solubility* | LogP (Predicted) | Biodegradability |
|---|---|---|---|---|
| Sodium 3-chloro-2-methylbenzoate | 192.57 | High | ~1.2 | High (via meta pathway) |
| Sodium 4-fluoro-3-methylbenzoate | 178.14 | Moderate | ~0.8 | Moderate |
| Ethyl 3-chloro-2-methylbenzoate | 198.65 | Low | ~3.0 | Low |
*Water solubility inferred from ionic (sodium salts) vs. ester forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
